molecular formula C46H30O4 B13647834 4-[3-[4-[3,5-bis(4-formylphenyl)phenyl]phenyl]-5-(4-formylphenyl)phenyl]benzaldehyde

4-[3-[4-[3,5-bis(4-formylphenyl)phenyl]phenyl]-5-(4-formylphenyl)phenyl]benzaldehyde

Cat. No.: B13647834
M. Wt: 646.7 g/mol
InChI Key: SPXRGUJZBJGBMI-UHFFFAOYSA-N
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Description

4-[3-[4-[3,5-bis(4-formylphenyl)phenyl]phenyl]-5-(4-formylphenyl)phenyl]benzaldehyde is an organic compound with the chemical formula C27H18O3. It is a solid, white to light yellow crystalline powder with a unique aromatic odor. This compound is known for its complex structure, consisting of multiple benzaldehyde groups attached to a central benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-[4-[3,5-bis(4-formylphenyl)phenyl]phenyl]-5-(4-formylphenyl)phenyl]benzaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with 1,3,5-tribromobenzene and 4-formylphenylboronic acid.

    Reaction Conditions: The reaction is carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base like potassium carbonate (K2CO3) in a solvent like toluene.

    Procedure: The mixture is heated under reflux conditions for several hours, leading to the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.

    Automated Systems: Employing automated systems for precise control of reaction conditions, such as temperature and pressure.

    Purification: Implementing advanced purification techniques like recrystallization and chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-[3-[4-[3,5-bis(4-formylphenyl)phenyl]phenyl]-5-(4-formylphenyl)phenyl]benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The aldehyde groups can be reduced to alcohols using reducing agents like sodium borohydride (NaBH4).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: KMnO4 in an acidic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Concentrated nitric acid (HNO3) for nitration, and bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding alcohols.

    Substitution: Nitro and halogenated derivatives.

Scientific Research Applications

4-[3-[4-[3,5-bis(4-formylphenyl)phenyl]phenyl]-5-(4-formylphenyl)phenyl]benzaldehyde has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 4-[3-[4-[3,5-bis(4-formylphenyl)phenyl]phenyl]-5-(4-formylphenyl)phenyl]benzaldehyde involves:

    Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.

    Pathways Involved: It may modulate signaling pathways related to cell growth and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Tris(4-formylphenyl)benzene: Similar structure but with three formyl groups attached to a central benzene ring.

    4,4’-Bis(formylphenyl)biphenyl: Contains two formyl groups attached to a biphenyl structure.

Properties

Molecular Formula

C46H30O4

Molecular Weight

646.7 g/mol

IUPAC Name

4-[3-[4-[3,5-bis(4-formylphenyl)phenyl]phenyl]-5-(4-formylphenyl)phenyl]benzaldehyde

InChI

InChI=1S/C46H30O4/c47-27-31-1-9-35(10-2-31)41-21-42(36-11-3-32(28-48)4-12-36)24-45(23-41)39-17-19-40(20-18-39)46-25-43(37-13-5-33(29-49)6-14-37)22-44(26-46)38-15-7-34(30-50)8-16-38/h1-30H

InChI Key

SPXRGUJZBJGBMI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=O)C2=CC(=CC(=C2)C3=CC=C(C=C3)C4=CC(=CC(=C4)C5=CC=C(C=C5)C=O)C6=CC=C(C=C6)C=O)C7=CC=C(C=C7)C=O

Origin of Product

United States

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